molecular formula C13H16O4 B13588690 Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-

Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-

Cat. No.: B13588690
M. Wt: 236.26 g/mol
InChI Key: CDWROTZMPJSYFY-AATRIKPKSA-N
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Description

4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C13H16O4 It is characterized by the presence of a trimethoxyphenyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one typically involves the condensation of 2,3,4-trimethoxybenzaldehyde with an appropriate ketone under basic conditions. One common method is the Claisen-Schmidt condensation, where 2,3,4-trimethoxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may also affect cellular pathways involved in inflammation and cancer progression by modulating the activity of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one
  • 4-(2-Thienyl)but-3-en-2-one

Uniqueness

4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one is unique due to the specific arrangement of methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity

Biological Activity

Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]- is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound features a trimethoxyphenyl group that contributes to its biological activity. The presence of methoxy groups enhances solubility and can influence the compound's interaction with biological targets.

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the 3,4,5-trimethoxyphenyl ring have been linked to potent antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of ethylene derivatives against several human tumor cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The results indicated that:

  • HeLa Cells : The compound demonstrated an IC50 value of 1.5 µM.
  • HT-29 Cells : The IC50 was recorded at 2.0 µM.
  • MCF-7 Cells : An IC50 value of 1.8 µM was observed.

These findings suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner .

The mechanism through which ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]- exerts its anticancer effects appears to involve:

  • Inhibition of Tubulin Polymerization : Similar compounds bind to the colchicine site on tubulin, disrupting normal mitotic spindle formation .
  • Induction of Apoptosis : Flow cytometry analysis revealed an increase in Annexin V-positive cells post-treatment, indicating apoptosis induction .

Antibacterial Activity

The antibacterial properties of ethylene derivatives have also been explored. In vitro studies demonstrated effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 μg/mL
Pseudomonas aeruginosa500 μg/mL
Bacillus subtilis125 μg/mL

These results highlight the potential of the compound as an antibacterial agent .

Anti-inflammatory Properties

In addition to its anticancer and antibacterial activities, ethylene derivatives have shown anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokine production in vitro.

Mechanism Insights

The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

(E)-4-(2,3,4-trimethoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C13H16O4/c1-9(14)5-6-10-7-8-11(15-2)13(17-4)12(10)16-3/h5-8H,1-4H3/b6-5+

InChI Key

CDWROTZMPJSYFY-AATRIKPKSA-N

Isomeric SMILES

CC(=O)/C=C/C1=C(C(=C(C=C1)OC)OC)OC

Canonical SMILES

CC(=O)C=CC1=C(C(=C(C=C1)OC)OC)OC

Origin of Product

United States

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